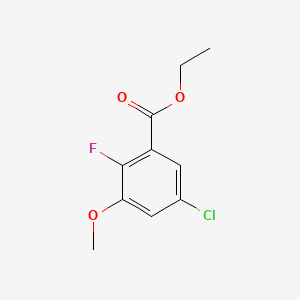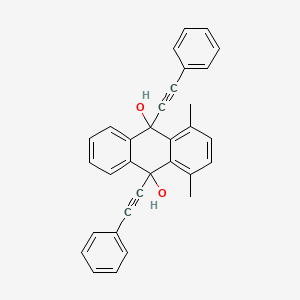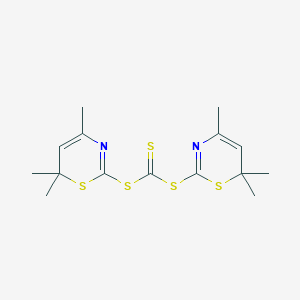
Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate is a chemical compound known for its unique structure and properties. It belongs to the class of thiazine derivatives, which are heterocyclic compounds containing both nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate typically involves the reaction of 4,6,6-trimethyl-6H-1,3-thiazine-2-thiol with carbon disulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbonotrithioate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazine ring .
Scientific Research Applications
Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, making it a potential therapeutic agent for diseases related to oxidative damage .
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-3,4-dihydro-2H-1,3-thiazine-2-thione: This compound shares a similar thiazine ring structure but differs in its functional groups.
O-Ethyl S-(4,6,6-trimethyl-6H-1,3-thiazin-2-yl) thiocarbonate: Another related compound with a similar core structure but different substituents.
Uniqueness
Its ability to participate in a variety of chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research .
Properties
CAS No. |
5439-72-5 |
|---|---|
Molecular Formula |
C15H20N2S5 |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
bis[(4,6,6-trimethyl-1,3-thiazin-2-yl)sulfanyl]methanethione |
InChI |
InChI=1S/C15H20N2S5/c1-9-7-14(3,4)21-11(16-9)19-13(18)20-12-17-10(2)8-15(5,6)22-12/h7-8H,1-6H3 |
InChI Key |
CKBSANZKTGJNER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(SC(=N1)SC(=S)SC2=NC(=CC(S2)(C)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


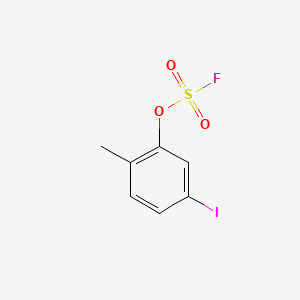

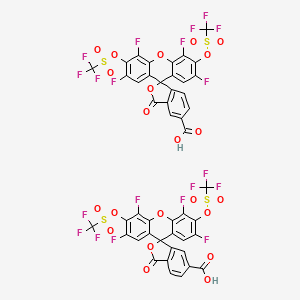


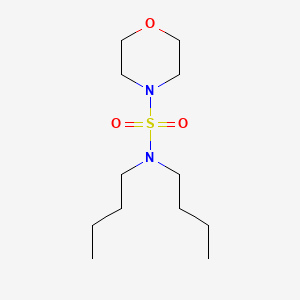
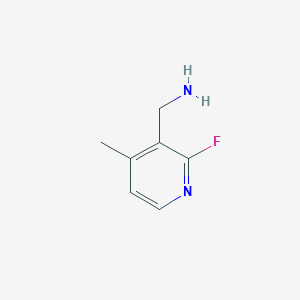
![N-[(E)-(4-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14021463.png)

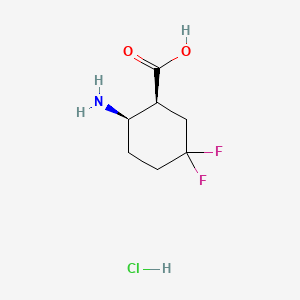
![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)
